2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine
Overview
Description
2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a phenyl group, which is further substituted with a pyrazole ring containing a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine can be achieved through a multi-step process involving the formation of the pyrazole and pyrazine rings, followed by their coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale. This would include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The pyrazine and pyrazole rings can be reduced under specific conditions to form dihydropyrazine or dihydropyrazole derivatives.
Substitution: The phenyl and pyrazine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of alcohols or ketones from the butenyl group.
Reduction: Formation of dihydropyrazine or dihydropyrazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl and pyrazine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. The butenyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-yl 1H-imidazole-1-carboxylate: A compound with a similar butenyl group but different heterocyclic core.
Pyrrolopyrazine derivatives: Compounds with similar pyrazine and pyrazole rings but different substituents.
Uniqueness
2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine is unique due to its specific combination of a butenyl group, pyrazole ring, and pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(1-but-3-enylpyrazol-3-yl)phenyl]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-3-10-21-11-7-16(20-21)14-5-4-6-15(12-14)17-13-18-8-9-19-17/h2,4-9,11-13H,1,3,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOCGSLXFJNHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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